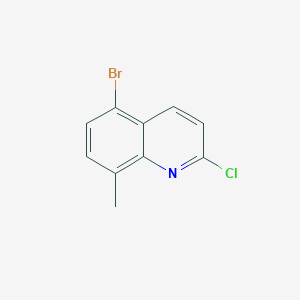
5-Bromo-2-chloro-8-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-8-methylquinoline: is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-8-methylquinoline.
Bromination: The bromination of 2-chloro-8-methylquinoline is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-8-methylquinoline can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Hydroxyl Derivatives: Formed from oxidation reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Materials Science: Incorporated into materials for electronic applications.
作用机制
The mechanism of action of 5-Bromo-2-chloro-8-methylquinoline involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . In cancer cells, it can intercalate into DNA, preventing cell division and inducing apoptosis .
相似化合物的比较
2-Chloro-8-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-8-methylquinoline: Lacks the chlorine atom, affecting its chemical properties and applications.
Uniqueness: The combination of these substituents on the quinoline ring provides a distinct set of chemical and biological properties that are not observed in its analogs .
属性
分子式 |
C10H7BrClN |
|---|---|
分子量 |
256.52 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
InChI 键 |
GRSXFRNKQZLMES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















